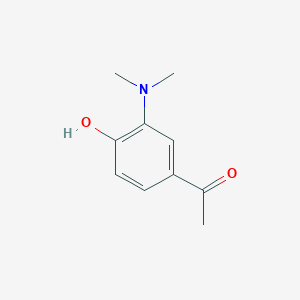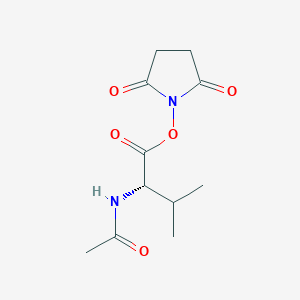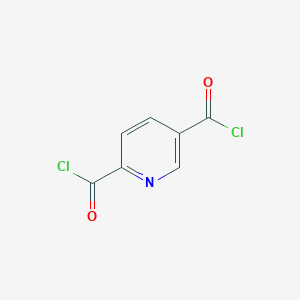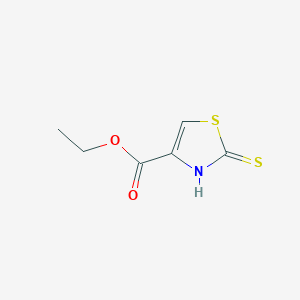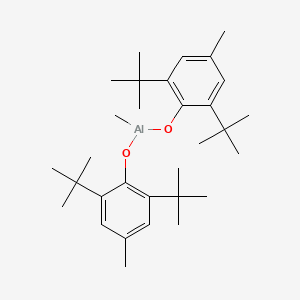![molecular formula C14H14N2O2 B3144852 Methyl 6,6'-dimethyl-[2,2'-bipyridine]-4-carboxylate CAS No. 562086-30-0](/img/structure/B3144852.png)
Methyl 6,6'-dimethyl-[2,2'-bipyridine]-4-carboxylate
Descripción general
Descripción
“Methyl 6,6’-dimethyl-[2,2’-bipyridine]-4-carboxylate” is also known as 6,6’-dimethyl-2,2’-bipyridine (dmbp). It is commonly used as a ligand to form complexes with ions such as Pd(II), Pt(II), Cu(II), Co(II), and Zn(II) .
Synthesis Analysis
The synthesis of 6,6’-dimethyl-2,2’-bipyridine involves a Suzuki coupling of 6,6’-dibromo-2,2’-bipyridine with mesityl boronic acid . Another method involves the coupling of 6-methyl-2-trimethylstanniopyridine and 2-chloro-6-methyl-3-nitropyridine in the presence of [Pd(PPh)Cl] .Molecular Structure Analysis
The crystalline structure of 6,6’-dimethyl-2,2’-bipyridine has been investigated . The crystal consists of dimers formed by two symmetry-related molecules. Each dimeric unit is held together by weak Ag−Ag and heteroaromatic ring stacking interactions .Chemical Reactions Analysis
6,6’-dimethyl-2,2’-bipyridine is known to form a wide variety of complexes. Almost always, it is a bidentate ligand, binding metal centers with the two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,6’-dimethyl-2,2’-bipyridine include a refractive index of n20/D 1.607 (lit.), a boiling point of 117-119 °C/0.1 mmHg (lit.), and a density of 1.09 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Solar Energy Applications
- Dye-Sensitized Solar Cells (DSCs) : Copper(I) complexes with ligands bearing carboxylic acid substituents, such as 6,6'-dimethyl-2,2'-bipyridine, have been synthesized for use in copper-based dye-sensitized solar cells. Their preliminary studies suggest potential applications in solar energy conversion (Constable et al., 2009).
Photoreduction and Photoinduced Reactions
- Photoreduction of Water : Ruthenium complexes, including those with 2,2'-bipyridine-4,4'-dicarboxylic acid, have been investigated as sensitizers for photoreduction of water. This demonstrates the compound's role in facilitating light-induced electron-transfer reactions (Launikonis et al., 1986).
Biomedical Applications
Bifunctional Lanthanide Chelators : The compound has been used in the synthesis of bifunctional lanthanide chelators, which are important for medical imaging and therapy (Havas et al., 2007).
Anticancer Agents : Dinuclear gold(III) oxo complexes with bipyridyl ligands, including 6,6'-dimethyl-2,2'-bipyridine, have been studied for their antiproliferative properties and interactions with DNA and proteins. These compounds show potential as cytotoxic and anticancer agents (Casini et al., 2006).
Synthesis and Characterization
- Versatile Building Blocks : The synthesis and characterization of 6,6'-dimethyl-2,2'-bipyridine-4-ester and its utility in the construction of complex architectures, like lanthanide chelators, demonstrate its versatility as a synthon for tethered bipyridine ligands (Havas et al., 2009).
Chemical Synthesis Techniques
- Microwave-Assisted Synthesis : Rapid, regioselective deuteration of dimethyl-2,2'-bipyridines, including derivatives like 4,4'-dimethyl-2,2'-bipyridine, using microwave assistance indicates advancements in synthesis techniques (Neranon & Ramström, 2015).
Coordination Chemistry
- Network Formation with Rare and Alkaline Earth Metals : Studies on coordination behavior and network formation with derivatives of 2,2'-bipyridine ligands, including 6,6'-dimethyl derivatives, reveal interesting aspects of their interaction with metals, which could have implications in materials science and catalysis (Kelly et al., 2008).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-methyl-6-(6-methylpyridin-2-yl)pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-5-4-6-12(15-9)13-8-11(14(17)18-3)7-10(2)16-13/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWQDYBOFKSIGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC(=CC(=C2)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6,6'-dimethyl-[2,2'-bipyridine]-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




